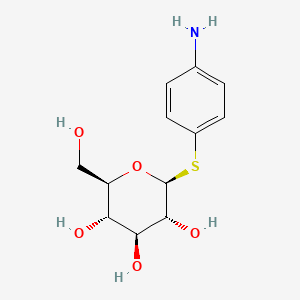
P-Aminophenyl-1-thio-beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-Aminophenyl-1-thio-beta-D-glucopyranoside (PATG) is a compound that has been widely studied in the scientific community due to its potential to be used as a therapeutic agent. PATG is a sugar-based molecule that has been found to have a variety of beneficial effects on the body, including anti-inflammatory, antioxidant, and antifungal properties. PATG has also been found to have potential applications in the fields of drug delivery and cancer therapy.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for P-Aminophenyl-1-thio-beta-D-glucopyranoside involves the conversion of glucose to the desired compound via several chemical reactions.
Starting Materials
Glucose, Sodium thiosulfate, Para-aminophenol, Hydrochloric acid, Sodium hydroxide, Acetone, Ethanol, Diethyl ether, Chloroform, Sodium acetate, Sulfuric acid, Sodium nitrite, Sodium bicarbonate, Sodium chloride
Reaction
Glucose is converted to glucose-1-phosphate using sulfuric acid and sodium nitrite., Glucose-1-phosphate is converted to glucose-1-thiol using sodium thiosulfate and hydrochloric acid., Para-aminophenol is converted to para-aminophenol-N-acetyl using acetic anhydride and sodium acetate., Para-aminophenol-N-acetyl is converted to para-aminophenol-N-acetyl-1-thiol using sodium bicarbonate and diethyl ether., Glucose-1-thiol and para-aminophenol-N-acetyl-1-thiol are combined in chloroform and stirred at room temperature to form P-Aminophenyl-1-thio-beta-D-glucopyranoside., The resulting compound is then purified using acetone and ethanol to obtain the final product.
作用機序
The mechanism of action of P-Aminophenyl-1-thio-beta-D-glucopyranoside is not fully understood, however, it is believed to be related to its ability to interact with various proteins and enzymes in the body. Specifically, P-Aminophenyl-1-thio-beta-D-glucopyranoside has been found to interact with enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, P-Aminophenyl-1-thio-beta-D-glucopyranoside has been found to inhibit the activity of certain enzymes involved in the production of cancer cells.
生化学的および生理学的効果
P-Aminophenyl-1-thio-beta-D-glucopyranoside has been found to have a variety of biochemical and physiological effects on the body. In particular, P-Aminophenyl-1-thio-beta-D-glucopyranoside has been found to have anti-inflammatory, antioxidant, and antifungal properties. Additionally, P-Aminophenyl-1-thio-beta-D-glucopyranoside has been found to have the ability to inhibit the growth of certain bacteria and fungi, and has been found to be effective in preventing the growth of certain types of cancer cells.
実験室実験の利点と制限
P-Aminophenyl-1-thio-beta-D-glucopyranoside has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize P-Aminophenyl-1-thio-beta-D-glucopyranoside in the laboratory, making it a cost-effective option for research purposes. Additionally, P-Aminophenyl-1-thio-beta-D-glucopyranoside is highly stable and can be stored for extended periods of time without significant degradation. Finally, P-Aminophenyl-1-thio-beta-D-glucopyranoside is relatively non-toxic and has been found to be safe for use in laboratory experiments.
The main limitation of P-Aminophenyl-1-thio-beta-D-glucopyranoside for laboratory experiments is its lack of solubility in water. This can make it difficult to use in certain types of experiments, such as those involving cell culture. Additionally, P-Aminophenyl-1-thio-beta-D-glucopyranoside is not very soluble in organic solvents, which can make it difficult to use in certain types of experiments.
将来の方向性
P-Aminophenyl-1-thio-beta-D-glucopyranoside has potential applications in a variety of fields, including drug delivery, cancer therapy, and the treatment of inflammation and fungal infections. Additionally, P-Aminophenyl-1-thio-beta-D-glucopyranoside could be used to develop new therapies for the treatment of diseases such as diabetes, cardiovascular disease, and neurological disorders. Additionally, P-Aminophenyl-1-thio-beta-D-glucopyranoside could be used to develop new drugs for the treatment of cancer and other diseases. Finally, P-Aminophenyl-1-thio-beta-D-glucopyranoside could be used to develop new methods of drug delivery, such as nanoparticles or liposomes.
科学的研究の応用
P-Aminophenyl-1-thio-beta-D-glucopyranoside has been studied extensively in the scientific community due to its potential to be used as a therapeutic agent. P-Aminophenyl-1-thio-beta-D-glucopyranoside has been found to have a variety of beneficial effects on the body, including anti-inflammatory, antioxidant, and antifungal properties. P-Aminophenyl-1-thio-beta-D-glucopyranoside has also been investigated for its potential applications in the fields of drug delivery and cancer therapy. In addition, P-Aminophenyl-1-thio-beta-D-glucopyranoside has been studied for its ability to inhibit the growth of certain bacteria and fungi, and has been found to be effective in preventing the growth of certain types of cancer cells.
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNVFDDRUPMRPU-ZIQFBCGOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
P-Aminophenyl-1-thio-beta-D-glucopyranoside | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

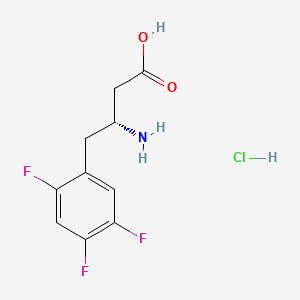

![2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride](/img/structure/B570376.png)
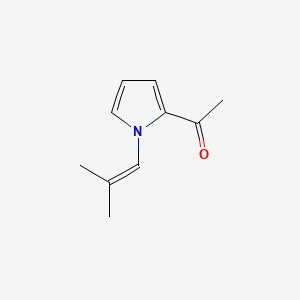
![6-Methyl-1,6-diazaspiro[3.4]octane](/img/structure/B570379.png)
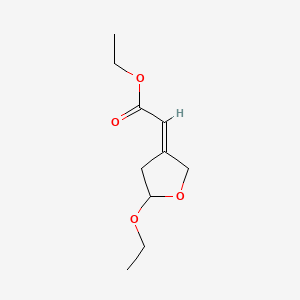
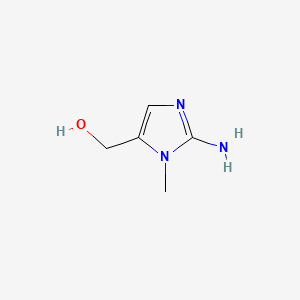
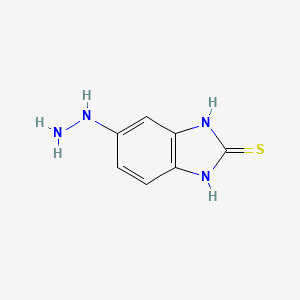
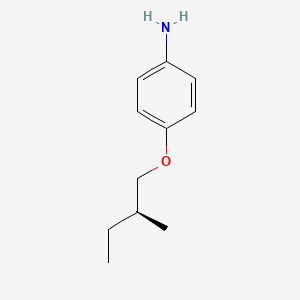
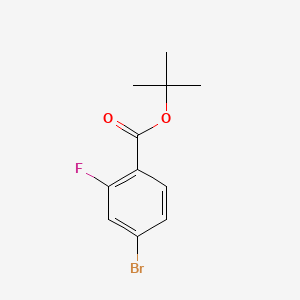
![Thiazolo[5,4-d]pyrimidin-2(1H)-one](/img/structure/B570393.png)
